molecular formula C21H12N6O6 B1623257 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine CAS No. 13960-34-4

2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

Cat. No.: B1623257
CAS No.: 13960-34-4
M. Wt: 444.4 g/mol
InChI Key: NCJIBBAKIPAWMQ-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is a chemical compound characterized by a triazine core substituted with three 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine typically involves the condensation of 4-nitrobenzaldehyde with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine has several applications in scientific research:

    Materials Science: Used in the synthesis of high-performance polymers and dendrimers.

    Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.

    Photochemistry: Employed in the study of photochemical reactions due to its nitro groups.

    Catalysis: Acts as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating substitution reactions. The triazine core provides stability and rigidity to the molecule, making it suitable for use in materials science and catalysis .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with amino groups instead of nitro groups.

    2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: Contains chloro groups instead of nitro groups.

    2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Contains methoxy groups instead of nitro groups.

Uniqueness

2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is unique due to its high reactivity and stability, making it suitable for a wide range of applications. The presence of nitro groups enhances its electron-withdrawing capability, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2,4,6-tris(4-nitrophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N6O6/c28-25(29)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)26(30)31)24-21(23-19)15-5-11-18(12-6-15)27(32)33/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJIBBAKIPAWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393335
Record name 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13960-34-4
Record name 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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